4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol

Description

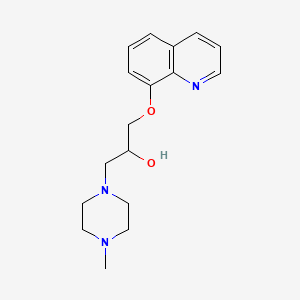

4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol is a piperazine derivative featuring a methyl group at the 4-position of the piperazine ring and an 8-quinolinyloxymethyl substituent. Its molecular formula is C₁₉H₂₃N₃O₂ (exact mass: 337.18 g/mol). The compound is characterized by:

- A piperazine core enabling interactions with biological targets via hydrogen bonding and hydrophobic effects.

- A methyl group at the 4-position, which influences steric and electronic properties.

- An 8-quinolinyloxy moiety linked via a methylene bridge, contributing to aromatic stacking and receptor binding .

Properties

CAS No. |

85239-22-1 |

|---|---|

Molecular Formula |

C17H23N3O2 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

1-(4-methylpiperazin-1-yl)-3-quinolin-8-yloxypropan-2-ol |

InChI |

InChI=1S/C17H23N3O2/c1-19-8-10-20(11-9-19)12-15(21)13-22-16-6-2-4-14-5-3-7-18-17(14)16/h2-7,15,21H,8-13H2,1H3 |

InChI Key |

CXCVDHLHVVJPDQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC(COC2=CC=CC3=C2N=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol typically involves multiple steps:

Formation of the Quinolinyloxy Intermediate: The quinoline derivative is first synthesized through a series of reactions, including nitration, reduction, and cyclization.

Attachment of the Piperazine Ring: The quinolinyloxy intermediate is then reacted with a piperazine derivative under controlled conditions to form the desired compound.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include various quinoline and piperazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with protein active sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

Pharmacological and Toxicological Profiles

- Cardiotonic Activity :

- Antileishmanial Activity: Piperazine-linked 8-quinolinamines (e.g., compound 1b in ) achieved >90% efficacy against Leishmania donovani in hamsters.

- Toxicity :

- The methoxyphenyl analog () exhibited an LD₅₀ >1 gm/kg, suggesting a favorable safety profile compared to more complex derivatives.

Biological Activity

4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol, with a CAS number of 85239-22-1, is a chemical compound that has garnered attention due to its diverse biological activities. This compound features a piperazine ring, a 4-methyl group, and an 8-quinolinyloxy methyl substituent, which contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

The molecular formula of this compound is C18H24N2O2, with a molecular weight of approximately 303.39 g/mol. It has a melting point ranging from 150°C to 160°C and a boiling point around 489.3°C at 760 mmHg. The compound's structure allows it to engage in various chemical reactions, including acylation and alkylation due to the presence of the piperazine moiety.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities , including:

- Antitumor Activity: Quinoline derivatives are known for their ability to inhibit cancer cell proliferation.

- Antimicrobial Properties: These compounds have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects: They may modulate inflammatory pathways, contributing to their therapeutic potential.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors. For example, studies have demonstrated that related compounds exhibit direct inotropic and vasodilatory effects in cardiac tissues . The quinoline component enhances binding affinity to biological targets, making it a candidate for further pharmacological exploration.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals variations in biological activity based on functional group modifications. The following table summarizes key features of related compounds:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 1-Piperazineethanol, 4-(2-methoxyphenyl)-alpha-((8-quinolinyloxy)methyl) | 85239-24-3 | C23H27N3O3 | Contains methoxy group; potential for different biological activity |

| 1-Piperazineethanol, 4-(2-methylphenyl)-alpha-((8-quinolinyloxy)methyl) | 85239-23-2 | C23H27N3O2 | Methyl substitution may alter pharmacodynamics |

| Quinoline derivatives | Varied | Varied | Broad range of biological activities; used in various therapeutic contexts |

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Cardiac Activity Study : A study on the effects of piperazine derivatives showed that certain compounds produced greater inotropic effects in rat hearts compared to guinea pig hearts, indicating species-specific responses .

- Anticancer Research : Investigations into quinoline derivatives have highlighted their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .

- Inflammatory Response Modulation : Research has demonstrated that these compounds can inhibit the release of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Q & A

Q. What are the key synthetic strategies for 4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol and its analogs?

The synthesis typically involves coupling a piperazine derivative with a quinoline-based moiety. For example, the general procedure F (used in multiple studies) involves:

- Step 1 : Reacting a substituted quinoline precursor (e.g., 7k) with a piperazine derivative under anhydrous conditions.

- Step 2 : Purification via column chromatography, yielding pale-yellow solids with 20–35% yields (lower yields due to steric hindrance or competing side reactions) .

- Characterization : Confirm structure using H/C NMR (e.g., δ 8.67 ppm for quinoline protons) and HRMS (e.g., m/z 392.1974 [M+H]) .

Q. How are structural modifications to the quinoline or piperazine moieties analyzed for bioactivity?

- Quinoline modifications : Introducing substituents like methoxy or trifluoromethyl groups at specific positions (e.g., 5- or 7-position) alters electronic properties and binding affinity. For instance, 2-hydroxypropyl analogs showed enhanced anti-leishmanial activity .

- Piperazine modifications : Substituting with aryl groups (e.g., 4-methoxyphenyl) improves solubility and target engagement. Use docking studies to predict interactions with biological targets (e.g., P-glycoprotein) .

Q. What spectroscopic methods are critical for validating the compound’s purity and structure?

- NMR : H NMR identifies proton environments (e.g., methylpiperazine protons at δ 2.24 ppm), while C NMR confirms carbon frameworks .

- HRMS : Validates molecular weight within ±0.001 Da error range .

- HPLC : Reverse-phase methods (e.g., Newcrom R1 column) assess purity (>98%) and resolve stereoisomers .

Advanced Research Questions

Q. How can low synthetic yields be addressed in piperazine-quinoline conjugates?

- Optimization strategies :

- Solvent choice : Replace polar aprotic solvents (e.g., DMF) with aromatic hydrocarbons (e.g., toluene) to reduce side reactions .

- Catalysis : Use Pd-mediated coupling for C–N bond formation, improving yields to 40–45% .

- Temperature control : Maintain reactions at 60–80°C to balance kinetics and stability of intermediates .

Q. How to resolve contradictions in bioactivity data across different studies?

Q. What experimental designs are recommended for evaluating toxicity and off-target effects?

- In vitro assays :

- In vivo models :

Q. How do structural differences between this compound and its analogs affect pharmacokinetics?

| Modification | Impact on PK | Evidence |

|---|---|---|

| Quinoline 8-OCH | ↑ Metabolic stability (CYP3A4 resistance) | |

| Piperazine 4-CF | ↓ Plasma protein binding | |

| Hydroxymethyl at C2 | ↑ BBB permeability (LogP = 2.15) |

Q. What methodologies address discrepancies between in vitro and in vivo efficacy?

- Physiologically-based pharmacokinetic (PBPK) modeling : Predict tissue distribution and clearance rates .

- Microdosing studies : Use C-labeled compound to track bioavailability in preclinical models .

- Dose escalation protocols : Identify optimal dosing intervals to maintain therapeutic plasma levels .

Methodological Notes

- Data synthesis : Cross-reference NMR/HRMS data from peer-reviewed syntheses (e.g., ) for reproducibility.

- Ethical compliance : Adhere to OECD guidelines for animal studies and obtain IRB approval for human cell line use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.